2,2,2-Trifluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is a fluorinated organic compound with the molecular formula C9H3F7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone can be achieved through several methods:
Direct Reaction with Grignard Reagent: One common method involves the reaction of trifluoroacetic acid with bromobenzene in the presence of a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride.
Reaction with Trifluoromethyl Compounds: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters, yielding the product with a yield of 70-80%.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Reduction: The compound can be reduced using optically active Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol.
Oxidation: It acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which activate the aromatic ring towards electrophilic attack.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. This compound can modulate enzymatic activity and influence biochemical pathways, making it valuable in drug development and other applications .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetophenone: This compound has a similar structure but lacks the additional fluorine atoms on the aromatic ring, resulting in different reactivity and applications.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: This compound contains a trifluoromethyl group at a different position on the aromatic ring, leading to variations in its chemical behavior.
1-(3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone:
Properties
Molecular Formula |
C9H3F7O |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-4-1-2-6(8(11,12)13)5(3-4)7(17)9(14,15)16/h1-3H |
InChI Key |
JACVKCRDQNRPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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